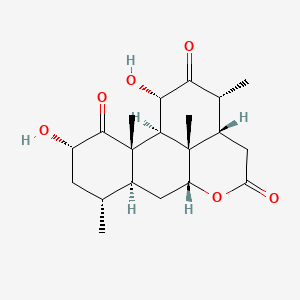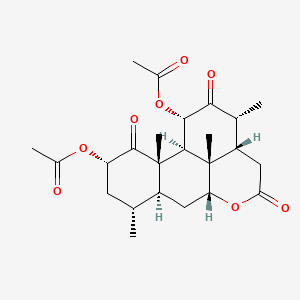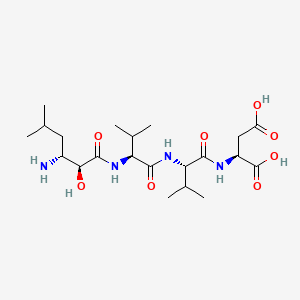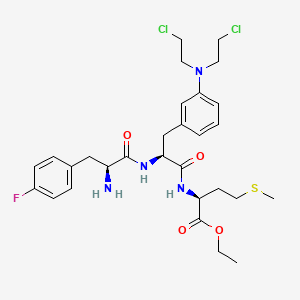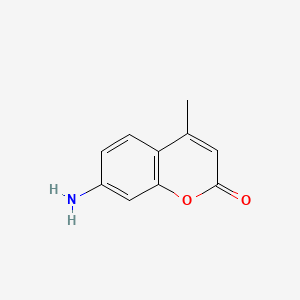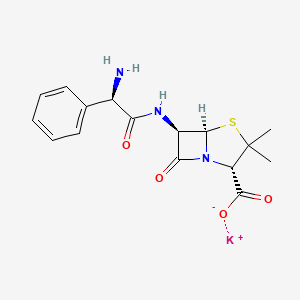
Ampicillin potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ampicillin potassium is the potassium salt of Ampicillin --- an antibiotic used to prevent and treat a number of bacterial infections such as respiratory tract infections, urinary tract infections, meningitis, salmonella infections, and endocarditis.
Applications De Recherche Scientifique
1. Spectrophotometric Determination Methods
Two kinetic methods have been developed for determining ampicillin using spectrophotometry. These methods involve reactions with alkaline potassium permanganate and 1-chloro-2,4-dinitrobenzene, providing sensitive and accurate measurements of ampicillin in pharmaceutical preparations (Khan et al., 2015).
2. Impact on Intestinal Microflora and Liver
Research has shown that ampicillin significantly affects rat intestinal microflora and liver, especially when combined with high carbohydrate and protein diets. This study highlights the importance of considering dietary factors when evaluating the effects of antibiotics like ampicillin (Bhat & Al-daihan, 2016).
3. Antibacterial Activity
Ampicillin, in combination with sulbactam, has been found to be effective against various bacterial infections due to its broad-spectrum antibacterial activity (Rafailidis, Ioannidou & Falagas, 2012).
4. Degradation and Environmental Impact
Studies on the degradation of ampicillin have revealed insights into its environmental impact, especially in wastewater. Various electrochemical advanced oxidation processes (EAOPs) have been evaluated for their effectiveness in degrading ampicillin and reducing its antimicrobial activity in treated water (Vidal et al., 2019).
5. Quantitative Detection Methods
Developments in quantitative detection methods for ampicillin have been explored, including kinetiс spectrophotometry, voltammetry, and redox titration. These methods offer more accurate and efficient ways to measure ampicillin concentration in various forms (Karpova & Blazheyevskiy, 2021).
6. Molecular Properties and Interactions
Research on the molecular properties of ampicillin has been conducted using Density Functional Theory (DFT) and Atoms-in-Molecules (AIM) approach. This work provides a deeper understanding of its chemical reactivity and intra and intermolecular bonding (Shukla, Khan, Tandon & Sinha, 2017).
7. Drug Degradation and Stability
Studies on the forced degradation of ampicillin have helped in understanding its stability under various conditions. This research is crucial for ensuring the efficacy and safety of ampicillin in its different medicinal forms (Naveed, Mateen & Nazeer, 2014).
Propriétés
Numéro CAS |
23277-71-6 |
|---|---|
Nom du produit |
Ampicillin potassium |
Formule moléculaire |
C16H18KN3O4S |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O4S.K/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 |
Clé InChI |
JWUWRSHQQLUTRD-YWUHCJSESA-M |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |
Apparence |
Solid powder |
Autres numéros CAS |
23277-71-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ampicillin potassium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



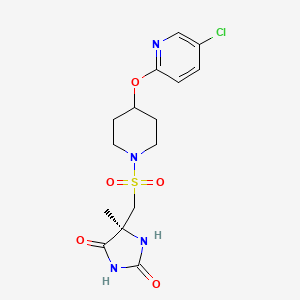
![Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate](/img/structure/B1665933.png)
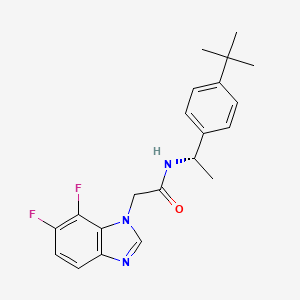
![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B1665935.png)

![2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid](/img/structure/B1665938.png)
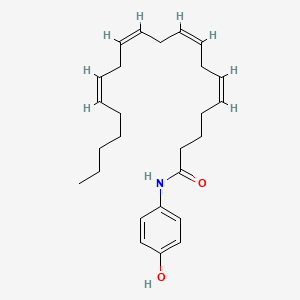
![4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B1665941.png)

